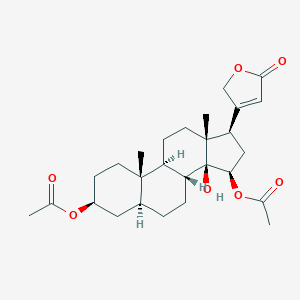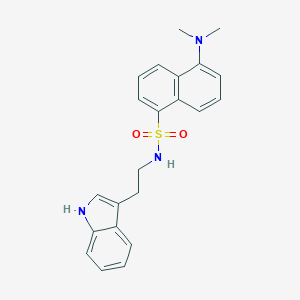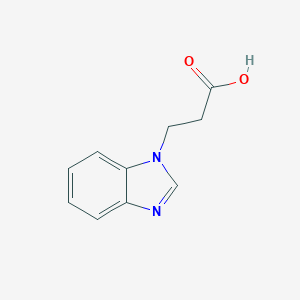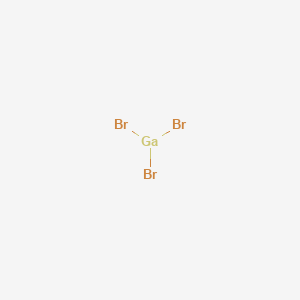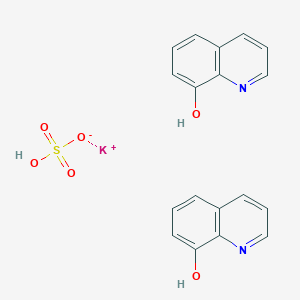
5-Bromo-2-benzoxazolinone
Descripción general
Descripción
5-Bromo-2-benzoxazolinone (5BB) is a chemical compound with the molecular formula C7H4BrNO2 . It is also known by other names such as 5-Bromo-2(3H)-benzoxazolone and 5-Bromo-2-hydroxybenzoxazole .
Synthesis Analysis
While specific synthesis methods for 5BB were not found in the search results, it is often used as a starting material in the synthesis of various other compounds . More detailed information about its synthesis may be found in specialized chemistry literature or databases.Molecular Structure Analysis
The molecular structure of 5BB consists of a benzoxazolinone core with a bromine atom attached at the 5th position . The InChI string representation of its structure isInChI=1S/C7H4BrNO2/c8-4-1-2-6-5 (3-4)9-7 (10)11-6/h1-3H, (H,9,10) . The compound has a molecular weight of 214.02 g/mol . Physical And Chemical Properties Analysis
5BB is a solid at 20 degrees Celsius . . The melting point of 5BB is between 216.0 to 220.0 degrees Celsius .Aplicaciones Científicas De Investigación
Anti-inflammatory Applications : 2-Benzoxazolinone (BOA) and its derivatives, including 5-Bromo-2-benzoxazolinone, have been investigated for their anti-inflammatory properties. One study highlighted the potential of these compounds as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, suggesting their effectiveness in treating inflammatory diseases (Saranya et al., 2014).
Antimicrobial and Antifungal Activities : Various derivatives of 5-Bromo-2-benzoxazolinone have shown promising antimicrobial activities. For instance, some studies reported the synthesis of 2-benzoxazolinone derivatives exhibiting significant activity against bacteria and fungi (Erol, Caliş, & Yuluǧ, 1996), (Modiya & Patel, 2012).
Analgesic and Anti-inflammatory Properties : Some derivatives of 5-Bromo-2-benzoxazolinone have been synthesized and tested for their analgesic and anti-inflammatory activities, showing significant potential in these areas (Salgın-Gökşen et al., 2007).
Allelopathic Potential : The allelopathic effects of 5-Bromo-2-benzoxazolinone derivatives have been studied, particularly in terms of their impact on plant growth and development. These compounds have been found to inhibit the growth of various plant species, suggesting their role in plant allelopathy (Kato‐Noguchi et al., 1998), (Kato‐Noguchi, 2000).
Synthesis of Other Compounds : 5-Bromo-2-benzoxazolinone and its derivatives have been used in the synthesis of a variety of other compounds, demonstrating their versatility in chemical synthesis. This includes their role in the synthesis of compounds with potential antiviral and cytotoxic activities (Selvam et al., 2010).
Degradation by Microorganisms : Studies have also focused on the degradation of 5-Bromo-2-benzoxazolinone by microorganisms, revealing insights into its environmental impact and potential bioremediation applications (Dong et al., 2016).
Safety and Hazards
5BB is harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . In case of contact with eyes or skin, or if swallowed, medical advice should be sought .
Direcciones Futuras
The future directions of 5BB are not specified in the search results. Its future applications would depend on ongoing research and development in the field of chemistry and related disciplines. It is often used as a starting material in the synthesis of various other compounds, suggesting potential uses in organic synthesis and medicinal chemistry .
Mecanismo De Acción
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies are required to elucidate these aspects of 5-Bromo-2-benzoxazolinone’s mechanism of action.
Result of Action
The molecular and cellular effects of 5-Bromo-2-benzoxazolinone’s action are currently unknown
Propiedades
IUPAC Name |
5-bromo-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHTZWJRUUOALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163679 | |
| Record name | 2-Benzoxazolinone, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14733-73-4 | |
| Record name | 5-Bromo-2-benzoxazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14733-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoxazolinone, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014733734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoxazolinone, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-benzoxazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


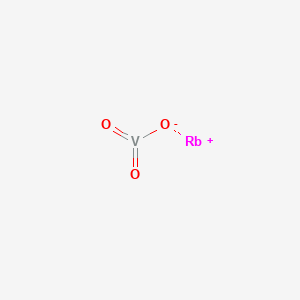

![Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B77579.png)
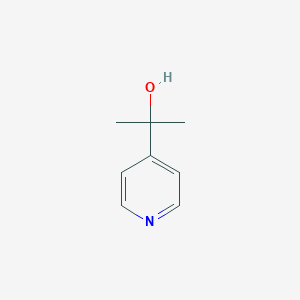

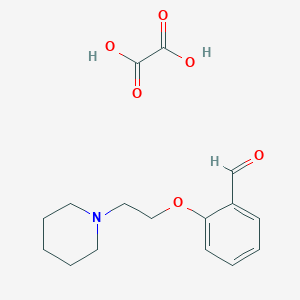
![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)
